Azido-PEG8-Azide is a bifunctional compound that incorporates two azide groups linked by an eight-unit polyethylene glycol (PEG) chain. This structure enhances its solubility in aqueous environments and facilitates its application in various biochemical processes. The azide functional groups are critical for click chemistry, particularly in bioconjugation applications where they can react with alkyne-containing molecules to form stable triazole linkages.
Azido-PEG8-Azide is classified under the category of azides, which are compounds featuring a nitrogen atom bonded to two other atoms via a triple bond. Its synthesis and functionalization are primarily utilized in organic chemistry and biochemistry, particularly within drug delivery systems, imaging agents, and nanotechnology applications. The compound is commercially available from various chemical suppliers, reflecting its significance in research and industry .
The synthesis of Azido-PEG8-Azide typically involves several key steps:
The molecular structure of Azido-PEG8-Azide consists of:
The molecular weight of Azido-PEG8-Azide is approximately 464.5 g/mol, making it suitable for various biochemical applications due to its moderate size and hydrophilicity .
Azido-PEG8-Azide participates in several key chemical reactions:
The mechanism of action for Azido-PEG8-Azide primarily revolves around its ability to participate in click chemistry reactions:
The resulting triazole linkages are stable under physiological conditions, facilitating drug delivery and targeting processes.
Relevant data indicate that compounds like Azido-PEG8-Azide exhibit favorable pharmacokinetic properties due to their hydrophilicity and ability to form stable conjugates .
Azido-PEG8-Azide has diverse applications across various scientific fields:
Azido-Polyethylene Glycol 8-Azide (Azido-PEG8-Azide; CAS 361543-07-9) serves as a structurally optimized bifunctional linker in Proteolysis Targeting Chimeras (PROteolysis TArgeting Chimeras) design. Its molecular architecture comprises a 35.2 Å polyethylene glycol spacer flanked by terminal azide groups (-N₃), enabling simultaneous conjugation to an E3 ubiquitin ligase ligand and a target protein binder via copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition reactions [1] [2] [9]. The polyethylene glycol chain consists of eight ethylene oxide units (C₁₈H₃₆N₆O₈; MW 464.51 g/mol), conferring exceptional aqueous solubility (>100 mg/mL) and conformational flexibility essential for facilitating protein-protein interactions [1] [6]. This hydrophilicity counters the hydrophobic nature of many warhead ligands, reducing aggregation and improving bioavailability [8].
Table 1: Molecular Properties of Azido-Polyethylene Glycol 8-Azide
Property | Specification |
---|---|
Molecular Formula | C₁₈H₃₆N₆O₈ |
Molecular Weight | 464.51 g/mol |
Spacer Length | 35.2 Å |
Terminal Functional Groups | Azide (-N₃) |
Water Solubility | >100 mg/mL |
Click Chemistry Reactions | CuAAC, SPAAC (with DBCO/BCN) |
In clinical-stage Proteolysis Targeting Chimeras such as Bavdegalutamide, polyethylene glycol-based linkers analogous to Azido-Polyethylene Glycol 8-Azide demonstrate optimized pharmacokinetics, including 3.2-fold increased plasma half-life compared to non-polyethylene glycolylated analogs [6]. The linker’s modularity enables rapid screening of warhead combinations, as the azide groups permit efficient conjugation without extensive purification [2] [9]. Structure-activity relationship studies reveal that the polyethylene glycol 8 spacer length strikes a critical balance: Shorter chains (e.g., polyethylene glycol 4) impede ternary complex formation (<40% degradation efficiency), while longer chains (e.g., polyethylene glycol 12) introduce entropic penalties that reduce catalytic efficiency [6] [10].
Azido-Polyethylene Glycol 8-Azide enables Proteolysis Targeting Chimeras to hijack the ubiquitin-proteasome system by spatially facilitating the formation of a productive ternary complex. This complex comprises the Proteolysis Targeting Chimeras molecule, the target protein, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau or Cereblon). The polyethylene glycol spacer’s flexibility allows dynamic adjustment to accommodate variable distances between ubiquitination sites on the target protein and the E3 ligase’s catalytic domain [3] [8]. Upon complex formation, the E3 ligase transfers ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the target protein, with Azido-Polyethylene Glycol 8-Azide’s length ensuring optimal positioning for ubiquitin transfer [3] [10].
The catalytic mechanism of Proteolysis Targeting Chimeras depends critically on linker efficiency. Research indicates that polyethylene glycol 8-based linkers promote a >80% degradation efficiency for Von Hippel-Lindau-recruiting Proteolysis Targeting Chimeras at nanomolar concentrations, significantly outperforming rigid aromatic linkers [6] [8]. This efficacy stems from the linker’s ability to:
Table 2: Influence of Linker Properties on Ternary Complex Efficiency
Linker Characteristic | Effect on Ternary Complex | Degradation Efficiency |
---|---|---|
Optimal Length (Polyethylene Glycol 8) | Facilitates E3-POI distance matching | ≥80% (Von Hippel-Lindau recruiters) |
Excessive Length (Polyethylene Glycol 12) | Increases entropic penalty; reduces stability | ~40% (EC₅₀ increases 5-fold) |
High Flexibility | Adapts to protein dynamics | Enhanced catalytic turnover |
Terminal Azide Positioning | Enables geometrically precise conjugation | Improved ubiquitin transfer kinetics |
The event-driven pharmacology of Proteolysis Targeting Chimeras allows Azido-Polyethylene Glycol 8-Azide-based molecules to operate catalytically, with a single Proteolysis Targeting Chimeras molecule triggering the degradation of multiple target proteins. This contrasts sharply with occupancy-driven inhibitors that require sustained high target occupancy [8].
Polyethylene glycol-based linkers exhibit distinct advantages and limitations relative to non-polyethylene glycol alternatives (e.g., alkyl chains, aryl groups). Azido-Polyethylene Glycol 8-Azide significantly enhances water solubility, reducing aggregation-prone conformations in aqueous environments. This property increases proteolytic stability and bioavailability compared to hydrophobic linkers like alkanes [1] [8]. Quantitative structure-activity relationship studies demonstrate that polyethylene glycol 8 linkers reduce the octanol-water partition coefficient (log P) by 3.8 units versus carbon chains, directly correlating with improved cellular uptake [6] [8].
However, polyethylene glycol linkers face molecular weight constraints. Azido-Polyethylene Glycol 8-Azide (464.51 g/mol) contributes to typical Proteolysis Targeting Chimeras sizes exceeding 700–1,000 g/mol, potentially limiting membrane permeability and violating Lipinski’s Rule of Five [5] [8]. Recent studies comparing polyethylene glycol-based versus linker-free Proteolysis Targeting Chimeras designs reveal that:
Table 3: Comparative Analysis of Linker Architectures in Targeted Degradation
Parameter | Azido-Polyethylene Glycol 8-Azide | Alkyl Linkers | Linker-Free Systems |
---|---|---|---|
Degradation Efficiency | >80% at 10 nM (Von Hippel-Lindau recruiters) | ~60% at 100 nM | 82% at 500 nM (Pro-BA) |
Solubility | High (>100 mg/mL) | Low (<5 mg/mL) | Variable |
Molecular Weight | High (464.51 g/mol) | Moderate (~200 g/mol) | Low (<500 g/mol) |
Flexibility | High (rotatable bonds) | Moderate | None |
Catalytic Turnover | 5–10 cycles/hour | 2–5 cycles/hour | 3–7 cycles/hour |
Notably, polyethylene glycol spacers support superior tumor accumulation in vivo. Radiolabeling studies show polyethylene glycol 8-linked Proteolysis Targeting Chimeras achieve 3.8% injected dose per gram tumor uptake at 24 hours—triple that of alkyl-linked counterparts—due to prolonged circulation half-life (t₁/₂ = 8.7 hours) [6]. Nevertheless, emerging linker-free strategies using minimal degrons highlight contexts where polyethylene glycol may be superfluous, particularly for targets with intrinsic affinity for E3 ligases [5].
Rational optimization of Azido-Polyethylene Glycol 8-Azide focuses on three parameters: length, rigidity, and conjugation chemistry. Length adjustment remains the primary strategy; incremental ethylene oxide unit modifications (polyethylene glycol 6 to polyethylene glycol 10) systematically alter the distance between E3 and target protein binding domains. Degradation efficiency peaks at polyethylene glycol 8 (DC₅₀ = 74–125 nM), whereas polyethylene glycol 4 or polyethylene glycol 12 linkers exhibit 3–5-fold reduced potency [6] [10]. This optimization balances spatial requirements against entropic penalties, as excessively long linkers reduce ternary complex stability by increasing the conformational entropy cost [3] [10].
Hybridization strategies integrate semi-rigid elements:
Computational approaches now guide rational design:
Empirical optimization via high-throughput screening remains indispensable. Libraries of Azido-Polyethylene Glycol 8-Azide derivatives with varied warhead attachment points systematically map structure-degradation relationships. For example, screening 32 conjugates of a Bruton’s tyrosine kinase inhibitor identified a C7-attached variant with 15-fold enhanced degradation over C3 analogs [10]. Future innovations may exploit stimuli-responsive elements (e.g., photocleavable groups) within polyethylene glycol spacers to achieve spatiotemporal control, though this remains experimental [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: